![molecular formula C19H18Cl2N2 B14596040 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- CAS No. 59666-59-0](/img/structure/B14596040.png)
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely recognized for their roles in pharmaceuticals, agrochemicals, and various industrial applications .
Méthodes De Préparation
The synthesis of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- typically involves multi-step organic reactions. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach Synthesis: This involves the cyclization of N-substituted glycine derivatives.
Industrial Production: Large-scale production often employs optimized versions of these methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.
Major Products: These reactions often yield derivatives with modified functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: Used in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes like cytochrome P450, affecting metabolic processes.
Cell Membrane Disruption: Alters cell membrane integrity, leading to increased permeability and cell death.
Pathways: Involves pathways related to oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- is unique compared to other imidazole derivatives due to its specific substituents:
Similar Compounds: Includes econazole, miconazole, and clotrimazole.
Uniqueness: The presence of the 2,4-dichlorophenyl and phenylbutyl groups enhances its biological activity and specificity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
59666-59-0 |
|---|---|
Formule moléculaire |
C19H18Cl2N2 |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]imidazole |
InChI |
InChI=1S/C19H18Cl2N2/c20-17-8-9-18(19(21)12-17)16(13-23-11-10-22-14-23)7-6-15-4-2-1-3-5-15/h1-5,8-12,14,16H,6-7,13H2 |
Clé InChI |
KWVXISRJXXQACH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



propanedioate](/img/structure/B14595971.png)
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
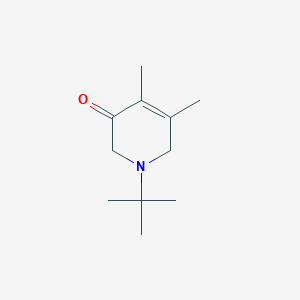
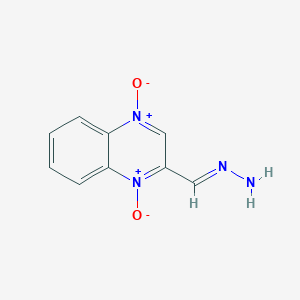
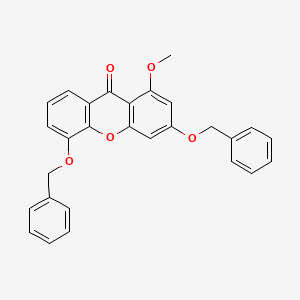
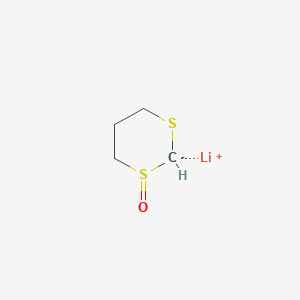

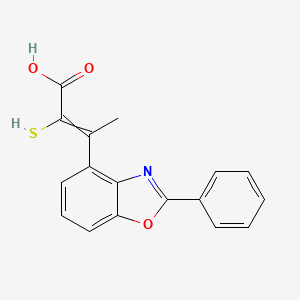
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
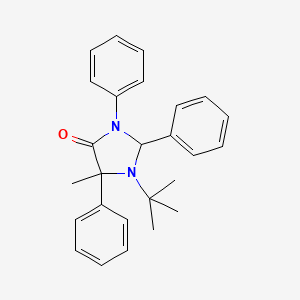
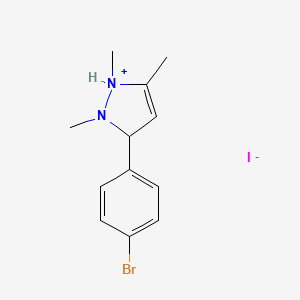

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
